molecular formula C12H15ClN2O3 B2490894 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride CAS No. 2034403-20-6

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B2490894
CAS No.: 2034403-20-6
M. Wt: 270.71
InChI Key: SXSIJHKUTZKJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative featuring a 4-amino substituent and a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 1-position. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. This compound is hypothesized to exhibit activity in neurological or inflammatory pathways due to structural similarities with known bioactive molecules containing benzodioxin or pyrrolidinone groups .

The hydrochloride form suggests a final step involving acidification to stabilize the amine group. Key properties include:

  • Molecular Weight: ~310 g/mol (estimated)
  • Solubility: High in polar solvents (e.g., water, ethanol) due to the ionic hydrochloride form.
  • Stability: Likely stable under controlled storage (2–8°C, anhydrous conditions).

Properties

IUPAC Name

4-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c13-8-5-12(15)14(7-8)9-1-2-10-11(6-9)17-4-3-16-10;/h1-2,6,8H,3-5,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSIJHKUTZKJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The dihydrobenzodioxin moiety undergoes oxidation using agents like potassium permanganate or hydrogen peroxide , producing hydroxylated derivatives. For example, epoxidation of the dioxin ring generates intermediates useful in further functionalization .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the pyrrolidinone’s carbonyl group to a secondary alcohol, forming 4-amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)pyrrolidin-2-ol as a major product .

Substitution Reactions

The amino group participates in nucleophilic substitutions. For instance:

  • Acylation : Reacts with N-hydroxysuccinimide esters to form stable amides (e.g., Eliglustat derivatives) .

  • Benzylation : Treatment with benzyl bromide in THF/sodium hydride yields protected intermediates for pharmaceutical synthesis .

Cyclization Reactions

Under Pd catalysis, the compound forms fused heterocycles via oxidative annulation with isocyanides or hydrazides .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Acylation N-Hydroxysuccinimide ester, THF, 25°CAmide derivatives (e.g., Eliglustat analogs)85–92
Oxidation KMnO₄, acidic H₂O, 60°CEpoxidized dihydrobenzodioxin derivatives78
Reduction LiAlH₄, dry ether, 0°C → RTPyrrolidin-2-ol derivative90
Cyclization Pd(OAc)₂, toluene, O₂ atmosphereFused 1,3,4-oxadiazole-pyrrolidinone hybrids82–88

Acylation Pathway

Acylation of the primary amine group is critical for prodrug synthesis. For example, reaction with octanoyl chloride produces N-((1R,2R)-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide , a key intermediate in Eliglustat production .

Oxidative Functionalization

Epoxidation of the benzodioxin ring enhances electrophilicity, enabling subsequent ring-opening reactions with nucleophiles like amines or thiols .

Heterocycle Formation

Pd-catalyzed oxidative annulation with isocyanides yields 1,3,4-oxadiazole-pyrrolidinone conjugates , which exhibit enhanced bioactivity in cancer research .

Comparative Analysis with Analogous Compounds

CompoundReactivity DifferenceKey Reaction Example
2-(2,3-Dihydrobenzo[b] dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine Lower acylation efficiency due to steric hindranceForms unstable amides at >50°C
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid Carboxylic acid enables esterificationReacts with alcohols via Fischer esterification

Scientific Research Applications

The biological activity of 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride is attributed to its interaction with specific molecular targets. Research indicates that it can bind to various enzymes and receptors, potentially altering their activity and leading to pharmacological effects. Key areas of application include:

Neuropsychiatric Disorders

Studies have shown that this compound exhibits significant binding affinity to dopamine receptors, suggesting potential implications in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia. Its ability to influence dopamine signaling pathways positions it as a candidate for further exploration in neuropharmacology.

Cancer Research

In vitro studies demonstrate that 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride can selectively inhibit certain cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This selectivity could make it a valuable tool in cancer research, particularly in developing targeted therapies for various malignancies.

Case Studies

Several studies have highlighted the potential applications of 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride:

  • Neuropharmacology : A study investigating the binding affinity of this compound to dopamine receptors revealed promising results that could inform future drug development for neurodegenerative diseases.
  • Oncology : Research focused on the selective inhibition of CDKs demonstrated that this compound could effectively halt the proliferation of cancer cells in vitro, supporting its candidacy for further clinical trials.
  • Antimicrobial Activity : Preliminary studies indicated that derivatives of similar structures possess significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its combination of a pyrrolidinone core and a dihydrobenzodioxin substituent. Below is a comparative analysis with two classes of analogues:

Pyrrolidinone Derivatives

Ropinirole (C₁₆H₂₄N₂O): A dopamine agonist used in Parkinson’s disease. Key Differences: Lacks the benzodioxin group; instead, it has a dipropylamine chain. Activity: Targets dopamine D2 receptors, whereas the target compound’s benzodioxin moiety may favor serotonin or adrenergic receptor interactions. Bioavailability: ~50% (oral) due to non-ionic structure vs. >80% (estimated) for the hydrochloride salt of the target compound .

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (): Key Differences: Contains a pyrazolopyrimidine group and halogen substituents (Cl, F), suggesting kinase inhibition (e.g., JAK/STAT pathway). Activity: Likely anticancer or anti-inflammatory vs. Synthesis Yield: ~60–70% (reported in ) vs. unknown for the target compound .

Benzodioxin-Containing Compounds

Nelivaptan (C₂₃H₂₉ClN₂O₃): A vasopressin receptor antagonist. Key Differences: Features a quinazolinone core instead of pyrrolidinone. Activity: Targets V1a/V2 receptors; the target compound’s pyrrolidinone may confer distinct binding kinetics. Solubility: Moderate (free base) vs. high (target’s hydrochloride form).

Biological Activity

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidinone ring and a dihydrobenzo dioxin moiety, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's molecular structure can be described by the following characteristics:

  • Molecular Formula : C13H14ClN3O2
  • Molecular Weight : 273.72 g/mol
  • Structural Features :
    • Pyrrolidinone ring
    • Dihydrobenzo dioxin moiety
    • Amine and hydroxyl functional groups

These features enhance its reactivity and interaction with biological targets.

Enzyme Interaction

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride exhibits significant interactions with various enzymes and receptors:

  • Dopamine Receptors : Studies indicate that this compound binds to dopamine receptors, suggesting potential implications in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia.
  • Cyclin-Dependent Kinases (CDKs) : In vitro studies have demonstrated that the compound selectively inhibits certain CDKs, which are crucial regulators of the cell cycle. This selectivity could make it a valuable tool in cancer research.

Pharmacological Effects

The compound's interaction with specific molecular targets leads to various pharmacological effects:

  • Neuroprotective Effects : By modulating dopamine receptor activity, it may offer neuroprotective benefits in conditions characterized by dopaminergic dysfunction.
  • Anticancer Potential : The inhibition of CDKs suggests that it could be developed as an anticancer agent, particularly for cancers where CDK dysregulation is a factor.

Study on Neuropsychiatric Disorders

A study investigated the binding affinity of 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride to dopamine receptors. The results indicated a significant binding affinity that correlated with improved behavioral outcomes in animal models of Parkinson's disease. This suggests its potential role as a therapeutic agent in managing symptoms associated with dopaminergic deficits.

Cancer Research Application

In another study focusing on cancer cell lines, the compound was shown to inhibit cell proliferation through CDK inhibition. The results demonstrated a dose-dependent response in various cancer cell lines, indicating its potential as a chemotherapeutic agent. Further investigations are needed to elucidate the exact mechanisms and pathways involved.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amineContains dihydrobenzo dioxin moiety; imidazo pyridine structureDifferent ring system alters biological activity
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acidSimilar dihydrobenzo dioxin structure; butanoic acid groupFunctional group variation leads to different solubility and reactivity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(pyridinyl) derivativesShares dihydrobenzo dioxin moiety; varies in nitrogen substitutionVariations in nitrogen placement affect receptor binding profiles

This table illustrates how the unique combination of structural features in 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride differentiates it from similar compounds.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a pyrrolidin-2-one precursor. Key steps include:

  • Amide bond formation using coupling agents like EDCI/HOBt under inert conditions.
  • Hydrochloride salt preparation via treatment with HCl in anhydrous ethanol .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water to achieve >98% purity (validated by HPLC, as seen in analogous compounds ).

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Analyze proton environments (e.g., aromatic protons in dihydrobenzo[d][1,4]dioxin at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at ~175 ppm). Compare with PubChem data for related pyrrolidinone derivatives .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]+) matching the theoretical mass (e.g., ~295 g/mol for free base).
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5)/acetonitrile gradient to assess purity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) and skin contact.
  • First Aid : For skin exposure, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., PK00698E-1 ).
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced: How can researchers address conflicting data on the compound’s biological activity?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 or primary neurons) and controls.
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3-amino-pyrrolidinone derivatives ) to identify structure-activity relationships (SAR).

Advanced: What strategies improve bioavailability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Form Optimization : Hydrochloride salts enhance solubility; test in PBS (pH 7.4) for dissolution kinetics .
  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to increase plasma half-life.
  • Prodrug Design : Introduce ester moieties at the pyrrolidinone NH₂ group to improve membrane permeability .

Advanced: How to design mechanistic studies to elucidate its interaction with CNS targets?

Methodological Answer:

  • Computational Modeling : Perform molecular docking (AutoDock Vina) using the compound’s InChI key (e.g., PubChem CID for analogous structures ) to predict binding to dopamine receptors or monoamine transporters.
  • In Vitro Electrophysiology : Patch-clamp assays on transfected CHO cells expressing human serotonin transporters (hSERT).
  • Knockout Models : Use CRISPR-Cas9 to silence candidate targets in zebrafish and monitor behavioral changes .

Advanced: How to troubleshoot low yields in scaled-up synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction times.
  • Byproduct Analysis : Identify impurities (e.g., diastereomers or oxidized byproducts) via preparative TLC and adjust stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to improve cyclization efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.